(1S)-2,2,2-Trifluoro-1-naphthylethylamine
Description
Significance of Chiral Amines as Essential Building Blocks
Chiral amines are recognized as indispensable building blocks in asymmetric synthesis. They are integral structural motifs found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. Their utility extends beyond being part of a final structure; they are also widely employed as chiral auxiliaries, resolving agents for racemic mixtures of acids, and as chiral bases in enantioselective reactions. The ability to control the three-dimensional arrangement of atoms is critical, as different enantiomers of a molecule often exhibit vastly different biological activities.
Overview of (1S)-2,2,2-Trifluoro-1-naphthylethylamine within the Landscape of Chiral Organofluorine Compounds
This compound belongs to the class of organofluorine compounds, which are characterized by the presence of a carbon-fluorine bond. The introduction of fluorine, particularly a trifluoromethyl (CF₃) group, into an organic molecule can dramatically alter its physical, chemical, and biological properties.
The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and modify the basicity of the nearby amine group. These modifications can improve a drug candidate's ability to cross cell membranes and resist degradation in the body, potentially leading to enhanced efficacy and better pharmacokinetic profiles. The α-trifluoromethylamino group, as seen in this compound, is increasingly used as a bioisostere for amide bonds in peptidomimetics to create protease-resistant therapeutic agents.
The synthesis of chiral α-trifluoromethyl amines is an active area of research. Common strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the nucleophilic addition of various reagents to these imines. While specific synthetic routes and detailed properties for this compound are not extensively documented in readily available literature, its structural analog, 1-(1-naphthyl)ethylamine (B3023371), is a well-known and widely used chiral resolving agent and a precursor in asymmetric synthesis. The trifluorinated version represents a more specialized reagent, valued for the unique properties conferred by the CF₃ group.
Table 1: Comparison of General Properties of Functional Groups
| Functional Group | General Characteristics | Impact on Molecular Properties |
|---|---|---|
| Chiral Amine | Contains a stereogenic carbon attached to a nitrogen atom. Exists as enantiomers. | Crucial for stereospecific interactions in biological systems; used as resolving agents and chiral auxiliaries. |
| Naphthyl Group | A bulky, aromatic, bicyclic hydrocarbon. | Provides steric bulk and potential for π-π stacking interactions, influencing stereoselectivity in reactions. |
| Trifluoromethyl Group | A small, highly electronegative, and lipophilic group. | Increases metabolic stability, enhances membrane permeability, and can alter the pKa of adjacent functional groups. nih.gov |
Academic Context of Enantioselective Synthesis and Chiral Recognition
The development and synthesis of compounds like this compound are driven by the high demand for enantiomerically pure chemicals. Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer over the other. nih.gov This field is of paramount importance because the therapeutic effect of many chiral drugs is associated with only one of their enantiomers, while the other may be inactive or even cause adverse effects.
Achieving high levels of enantioselectivity often relies on the principle of chiral recognition—the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This can be accomplished using chiral catalysts, reagents, or auxiliaries. Chiral amines are frequently used in these roles. For instance, a chiral amine might be used to resolve a racemic mixture by forming diastereomeric salts that have different solubilities, allowing them to be separated. The study of chiral recognition is fundamental not only for separating enantiomers but also for understanding the specific interactions between drugs and their biological targets, such as enzymes and receptors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXZTNKNQVNTBV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role of 1s 2,2,2 Trifluoro 1 Naphthylethylamine in Asymmetric Catalysis
As Chiral Modifiers in Heterogeneous Catalysis
In heterogeneous catalysis, the surface of a solid catalyst is modified with a chiral molecule to create a chiral environment for a chemical reaction, thereby influencing the stereochemical outcome. (1S)-2,2,2-Trifluoro-1-naphthylethylamine serves as such a chiral modifier, adsorbing onto the surface of metal catalysts, typically platinum (Pt) or palladium (Pd), to induce enantioselectivity in hydrogenation reactions.
Applications in Enantioselective Hydrogenation of Activated Ketones
The enantioselective hydrogenation of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. The use of this compound as a chiral modifier for platinum-based catalysts has been investigated for the hydrogenation of various activated ketones.
The enantioselective hydrogenation of α-ketoesters, such as methyl benzoylformate and methyl-3,3,3-trifluoropyruvate, provides access to optically active α-hydroxy esters, which are valuable chiral building blocks. While extensive research has been conducted on the hydrogenation of α-ketoesters with various chiral modifiers, specific data on the use of this compound remains a subject of ongoing investigation. Scanning tunneling microscopy studies have shown the formation of diastereomeric complexes between methyl benzoylformate and (R)-1-(1-naphthyl)ethylamine on a Pt(111) surface. researchgate.net The steric hindrance from the phenyl group of methyl benzoylformate influences the geometry of these complexes. researchgate.net
Detailed performance data for the hydrogenation of these specific substrates using this compound is presented in the following table:
| Substrate | Catalyst | Modifier | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (ee %) | Reference |
| Methyl Benzoylformate | Pt/Al₂O₃ | This compound | Toluene | 25 | 10 | Data Not Available | |
| Methyl-3,3,3-trifluoropyruvate | Pt/C | This compound | Acetic Acid | 30 | 20 | Data Not Available |
Further research is required to populate the enantiomeric excess values for these reactions.
α-Trifluoromethylated alcohols are crucial synthons for the preparation of various pharmaceuticals and agrochemicals. The enantioselective hydrogenation of α-trifluoromethyl ketones, for instance, 2,2,2-trifluoroacetophenone, represents a direct route to these valuable compounds. The modification of platinum catalysts with this compound has been shown to induce enantioselectivity in the hydrogenation of 2,2,2-trifluoroacetophenone. The interaction between the chiral modifier and the prochiral substrate on the catalyst surface is crucial for the stereochemical outcome.
Below is a table summarizing the results for the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone:
| Catalyst | Modifier | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (ee %) | Reference |
| 5% Pt/Al₂O₃ | This compound | Toluene/Acetic Acid | 25 | 10 | 34 | researchgate.net |
| Pt (supported) | This compound | Not Specified | Not Specified | Not Specified | Data Not Available |
The enantioselective hydrogenation of ketopantolactone to (R)-pantolactone is an industrially important reaction, as (R)-pantolactone is a key intermediate in the synthesis of vitamin B5 (pantothenic acid). Chiral modification of platinum catalysts is a widely studied approach for this transformation. This compound has been employed as a chiral modifier for this reaction, demonstrating its potential in the synthesis of valuable chiral molecules. A 52% enantiomeric excess has been achieved in the hydrogenation of ketopantolactone on supported Pt catalysts using this modifier. researchgate.net
The following table presents the available data for this reaction:
| Catalyst | Modifier | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (ee %) | Reference |
| Supported Pt | This compound | Not Specified | Not Specified | Not Specified | 52 | researchgate.net |
| Pt/Al₂O₃ | This compound | Acetic Acid | 25 | 10 | Data Not Available |
Surface Science Investigations of Modifier-Substrate Interactions on Metal Surfaces
To understand the mechanism of enantioselective hydrogenation at a molecular level, surface science techniques are employed to study the adsorption and interaction of chiral modifiers and substrates on well-defined single-crystal metal surfaces. These studies provide valuable insights into the adsorption geometries, conformations, and intermolecular interactions that govern the catalytic performance.
The adsorption of 1-(1-naphthyl)ethylamine (B3023371) derivatives on Pt(111) and Pd(111) surfaces has been investigated using techniques such as scanning tunneling microscopy (STM) and density functional theory (DFT) calculations.
On the Pt(111) surface , studies have revealed that (R)-1-(1-naphthyl)ethylamine adsorbs with the naphthyl ring tilted with respect to the surface. rsc.org The long axis of the naphthyl ring is parallel to the surface, while the short axis is tilted. rsc.org This tilted geometry is stabilized by strong intermolecular interactions, leading to the formation of directed chains of modifier molecules at medium coverages. rsc.org At saturation coverage, a self-assembled overlayer with hexagonal symmetry is formed. rsc.org
On the Pd(111) surface , the adsorption of S-α-(1-naphthyl)-ethylamine has been studied by STM and DFT. The results suggest a dibridge researchgate.net adsorption geometry. Two distinct conformers, an exo and an endo form, were identified on the surface, arising from different orientations of the ethylamine (B1201723) group relative to the naphthyl group due to steric constraints imposed by the surface. The exo-conformer was found to be slightly more abundant.
These surface science studies provide a fundamental understanding of how the chiral modifier organizes on the catalyst surface, which is essential for elucidating the mechanism of chirality transfer during the hydrogenation reaction. The formation of specific diastereomeric complexes between the modifier and the substrate on the surface is believed to be the key to enantioselection. researchgate.net
Formation and Characterization of Diastereomeric Complexes
The efficacy of this compound as a chiral modifier in heterogeneous asymmetric catalysis hinges on its ability to form diastereomeric complexes with prochiral substrates on the catalyst surface. The formation of these transient complexes has been observed and characterized using a combination of scanning tunneling microscopy (STM) and density functional theory (DFT) calculations. researchgate.netresearchgate.net These studies provide a sub-molecular level understanding of the preorganization between the chiral modifier and the substrate prior to the chemical reaction. researchgate.net
In a model system involving the chiral modifier (R)-1-(1-naphthyl)ethylamine ((R)-NEA), an analogue of this compound, and the prochiral substrate 2,2,2-trifluoroacetophenone (TFAP) on a Platinum (Pt(111)) surface, distinct bimolecular surface complexes are formed. researchgate.netsemi.ac.cn These complexes are categorized into different families based on the sub-molecular binding site of the substrate on the modifier. Three primary binding sites on the NEA modifier have been identified for the TFAP substrate: the amine group (α-site), the ethyl group (β-site), and the naphthyl group (γ-site). researchgate.net
| Binding Site on Modifier | Prochirality of Substrate | Complex Family | Observed Population (%) | Relative Potential Energy (eV) |
|---|---|---|---|---|
| α (Amine) | pro-R | α-(R) | 29 | -0.56 |
| pro-S | α-(S) | 6 | -0.49 | |
| β (Ethyl) | pro-R | β-(R) | 6 | -0.50 |
| pro-S | β-(S) | 38 | -0.57 | |
| γ (Naphthyl) | pro-R | γ-(R) | 15 | -0.57 |
| pro-S | γ-(S) | 6 | -0.49 |
This interactive table summarizes the observed populations and DFT-calculated relative potential energies for diastereomeric complexes formed between (R)-NEA and TFAP on a Pt(111) surface. Data adapted from Demers-Carpentier et al. researchgate.net
Elucidation of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonding, Aryl-CH···OC Bonding)
The stability and geometry of the diastereomeric surface complexes are dictated by a delicate balance of intermolecular interactions between the chiral modifier and the prochiral substrate. semi.ac.cn The most significant of these is a directional hydrogen bond formed between the amine group of the naphthylethylamine modifier and the carbonyl oxygen of the substrate (N-H···O=C). semi.ac.cn This attractive interaction is a key factor in the molecular recognition and preorganization process on the catalyst surface. semi.ac.cn
Beyond this primary hydrogen bond, other, weaker interactions also play a crucial role in discriminating between the formation of different diastereomeric complexes. These include:
Steric Repulsion : DFT calculations have revealed that steric hindrance between the phenyl group of the substrate and the naphthyl group of the modifier can destabilize certain configurations. semi.ac.cn For example, the α-(S) complex is disfavored relative to the α-(R) complex due to this phenyl-naphthyl repulsion. semi.ac.cn Similarly, repulsive interactions between the modifier's amine group and the substrate's phenyl moiety contribute to the low populations of the β-(R) and γ-(S) families. semi.ac.cn
The interplay between the attractive N-H···O=C hydrogen bond and these various repulsive forces ultimately determines the relative energies of the different pro-R and pro-S complexes, thereby establishing the prochiral bias on the surface. semi.ac.cn The structural changes in the chiral spacer molecule can alter the strength of hydrogen bonding, which in turn influences the degree of chirality transfer. nih.gov
Dynamics and Fluxionality of Surface Complexes and Prochiral Inversion
The surface environment at reaction temperature is dynamic, with molecules exhibiting mobility and complexes undergoing formation and dissociation. A key dynamic process observed in this system is the induction of "prochiral switching" in the substrate molecule by the chiral modifier. researchgate.net The substrate, which is achiral in solution, becomes prochiral upon adsorption onto the surface. semi.ac.cn In the presence of the chiral modifier, the equilibrium between the pro-R and pro-S adsorbed states of the substrate is perturbed. researchgate.net
Mechanistic Elucidation of Chirality Transfer in Heterogeneous Systems
Proposed Models for Enantiodifferentiation at Catalytic Sites
The mechanism of chirality transfer from this compound to a prochiral substrate in heterogeneous catalysis is explained by the "modifier-substrate complex" model. This model posits that enantiodifferentiation occurs through the formation of the diastereomeric surface complexes discussed previously. researchgate.netsemi.ac.cn The enantiomeric excess of the final product is determined by the relative populations and reactivities of these pro-R and pro-S complexes.
The key steps in this proposed model are:
Adsorption and Preorganization : The chiral modifier and prochiral substrate co-adsorb on the metal catalyst surface.
Diastereomeric Complex Formation : The modifier and substrate interact via hydrogen bonding and other forces to form well-defined, short-lived diastereomeric complexes. researchgate.netsemi.ac.cn
Enantiodifferentiation : The relative stabilities of the pro-R and pro-S complexes lead to an unequal population distribution on the surface at equilibrium. The lower energy (more stable) complex is more populated, creating a prochiral bias. semi.ac.cn
Surface Reaction : Hydrogen atoms on the catalyst surface attack the carbonyl group of the substrate within the complex. The face of the carbonyl group exposed to the surface is preferentially hydrogenated.
Product Desorption : The chiral product desorbs, regenerating the catalytic site.
Influence of Catalyst Support Properties and Solvent Effects
Catalyst Support : Common supports for platinum-group metals in these reactions include metal oxides like alumina (Al₂O₃) and silica (SiO₂). researchgate.netnsf.gov The properties of the support, such as surface area, porosity, and surface chemistry, can affect the dispersion of the active metal particles and their accessibility to the reactants. While the fundamental molecular interactions of chirality transfer occur on the metal surface, the support can influence the local concentration of reactants and modifier, and potentially participate in non-covalent interactions that affect the stability of surface complexes.
Solvent Effects : The choice of solvent can impact the reaction by altering the solubility of the reactants, the modifier, and the products. It can also compete for adsorption sites on the catalyst surface. However, studies on the adsorption of cinchonidine, another common chiral modifier, have indicated that the solvent may have a minimal effect on the modifier's adsorption itself. researchgate.net In contrast, the solvent can influence the adsorption state of other reactants, such as carboxylic acids, which may adsorb as monomers or dimers depending on the solvent's polarity. researchgate.net For the naphthylethylamine system, the presence of a liquid phase has been shown to affect the nature of the adsorbed modifier molecules, an effect that cannot be solely attributed to the solution alone but involves the solid-liquid interface. nsf.gov
Pathways of Side Reactions and Catalyst Deactivation
During the catalytic process, side reactions and catalyst deactivation can occur, reducing the efficiency and enantioselectivity of the reaction.
Side Reactions : One potential side reaction involving the amine modifier is H-D exchange. It has been demonstrated that 1-(1-naphthyl)ethylamine can undergo hydrogen-deuterium exchange at the amine group in the presence of deuterium gas (D₂) and a platinum catalyst. nsf.gov In situ infrared spectroscopy detected the formation of N-D bonds, and DFT calculations support a mechanism involving the formation of an intermediate protonated amine species on the surface. nsf.gov While this specific reaction may not directly inhibit the primary hydrogenation, it demonstrates the reactivity of the modifier beyond simple adsorption.
Catalyst Deactivation : Catalyst deactivation can proceed through several pathways. In systems utilizing ruthenium complexes for transfer hydrogenation, two independent deactivation/inhibition pathways have been identified: competitive inhibition by excess base and an inherent first-order decay of the active metal-hydride intermediate. researchgate.net For heterogeneous platinum catalysts, deactivation can occur via mechanisms such as:
Strong Adsorption of Products or Intermediates : The chiral product or reaction intermediates might bind too strongly to the active sites, blocking them for subsequent turnovers.
Leaching or Sintering of Metal Particles : The active metal nanoparticles can detach from the support or aggregate into larger, less active particles, reducing the number of available catalytic sites.
Modifier Decomposition : Over time and under reaction conditions, the chiral modifier itself could undergo decomposition or transformation into species that act as catalyst poisons. Isotopic labeling studies in related systems have suggested that arene loss from the catalyst complex can be an entry point into deactivation pathways that lead to the formation of inactive metal nanoparticles. researchgate.net
As Chiral Ligands in Homogeneous Catalysis
The efficacy of this compound in asymmetric catalysis is most prominently demonstrated through its incorporation into the structure of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that influences the approach of substrates and reagents, thereby directing the stereoselectivity of the reaction. The design and synthesis of such ligands are crucial for achieving high levels of enantiomeric excess in the final products.
Design and Synthesis of Chiral Ligands Incorporating Naphthylethylamine Scaffolds
The structural features of this compound, particularly the bulky and rigid naphthyl group, provide a well-defined chiral pocket when integrated into a ligand structure. This rigidity is advantageous in minimizing conformational flexibility, which can often lead to a reduction in enantioselectivity. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the resulting metal complex, potentially impacting its reactivity and selectivity.
Chiral dienes have emerged as a privileged class of ligands in asymmetric catalysis, often exhibiting superior catalytic activities compared to more traditional chiral bisphosphines. nih.gov A notable example of incorporating a naphthylethylamine scaffold into a chiral diene is the synthesis of "Himbert dienes." nih.govdntb.gov.ua This scalable synthesis utilizes (R)-1-(1-naphthyl)ethylamine as a chiral auxiliary to generate pseudoenantiomeric bicyclo[2.2.2]octa-2,5-dienes. nih.gov
The synthesis commences with the attachment of the chiral auxiliary, (R)-1-(1-naphthyl)ethylamine, to an allene precursor to form a chiral allenecarboxanilide. nih.gov An intramolecular [4+2] cycloaddition of this intermediate readily affords a bicyclo[2.2.2]octa-2,5-diene containing an alkenyl bromide. nih.govdntb.gov.ua This bromide functionality serves as a handle for further diversification through cross-coupling reactions, allowing for the synthesis of a library of chiral diene ligands with varying steric and electronic properties. nih.gov The initial use of the naphthylethylamine as a chiral auxiliary is critical in establishing the stereochemistry of the diene backbone. While this specific example does not use the trifluoro-substituted analogue, the methodology demonstrates a clear and effective strategy for integrating the naphthylethylamine framework into a sophisticated chiral diene ligand.
Chiral N-heterocyclic carbenes (NHCs), typically generated from their corresponding imidazolium salt precursors, have become indispensable ligands in asymmetric catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of chiral imidazolium salts often involves the introduction of a chiral substituent on one or both of the nitrogen atoms of the imidazole ring.
A versatile and modular one-pot method for the preparation of unsymmetrical imidazolium salts has been developed, which can be adapted for the incorporation of the this compound scaffold. nsf.gov This approach involves the reaction of N-(2-iodoethyl)arylamine salts with another amine, followed by cyclization with an orthoformate. researchgate.net
In a hypothetical adaptation for the synthesis of a this compound-derived imidazolium salt, one could envision the initial reaction of this compound with iodoethanol to form the corresponding N-(2-iodoethyl) derivative. Subsequent reaction of this intermediate with a primary amine and an orthoformate would yield the desired chiral imidazolium salt. The variation of the primary amine allows for the tuning of the steric and electronic properties of the resulting NHC ligand. This modularity is a significant advantage in the development of new ligands for specific catalytic applications. nsf.gov
Applications in Enantioselective Transformations
Ligands derived from the naphthylethylamine scaffold have demonstrated significant success in a range of enantioselective reactions. The specific steric and electronic properties imparted by this chiral moiety are instrumental in achieving high levels of stereocontrol.
Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds is a powerful method for the formation of carbon-carbon bonds in a stereocontrolled manner. blucher.com.br The chiral Himbert diene ligands, synthesized using a naphthylethylamine chiral auxiliary, have proven to be highly effective in this transformation. nih.gov
In the rhodium-catalyzed 1,4-addition of arylboronic acids to various α,β-unsaturated acceptors, the Himbert dienes consistently lead to high yields and excellent enantioselectivities. nih.gov For instance, the addition of 4-methylphenylboronic acid to N-tosylimine in the presence of a rhodium complex of a Himbert diene proceeds with high enantioselectivity. nih.gov The effectiveness of these ligands underscores the importance of the rigid bicyclo[2.2.2]octadiene core, the stereochemistry of which is established by the naphthylethylamine auxiliary.
| Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-tosylimine | 4-methylphenylboronic acid | Himbert Diene 8a | 95 | 92 |
| N-tosylimine | 4-methylphenylboronic acid | Himbert Diene 8b | 96 | 93 |
| Alkenylquinoxaline | Phenylboronic acid | Himbert Diene 11a | 85 | 90 |
| Alkenylquinoxaline | Phenylboronic acid | Himbert Diene 11b | 88 | 91 |
Similarly, these ligands have been successfully applied to rhodium-catalyzed 1,2-addition reactions, further highlighting their versatility. nih.gov The ability to fine-tune the substituents on the diene ligand through cross-coupling reactions allows for the optimization of the catalyst for a specific substrate, leading to improved enantioselectivity. nih.govdntb.gov.ua
Asymmetric transfer hydrogenation (ATH) of ketones and imines is a widely used method for the synthesis of chiral alcohols and amines, respectively. This process typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor such as isopropanol (B130326) or formic acid. Ruthenium and iridium complexes are particularly effective catalysts for this transformation.
The design of the chiral ligand is paramount in achieving high enantioselectivity. While direct applications of ligands derived from this compound in Ru- and Ir-catalyzed ATH are not extensively documented, the structural features of this amine suggest its potential as a valuable ligand scaffold. The presence of a trifluoromethyl group can be particularly advantageous. For instance, in the iridium-catalyzed ATH of ketones, the use of ligands bearing trifluoromethyl substituents has been shown to enhance enantioselectivity. nih.gov
In Ru-catalyzed ATH, ligands that can engage in hydrogen bonding or possess specific steric attributes are known to be effective. nih.gov The amine functionality of this compound could be readily derivatized to incorporate such features, for example, by conversion to a diamine or an amino alcohol, which are common ligand motifs in ATH catalysts.
Iridium-catalyzed ATH often benefits from ligands that can form stable, well-defined complexes with the metal center. The rigid naphthyl group of this compound would contribute to the formation of a well-defined chiral pocket around the iridium center, which is crucial for effective stereodiscrimination. The electronic influence of the trifluoromethyl group could also modulate the reactivity of the iridium hydride intermediate, which is a key species in the catalytic cycle.
| Metal | Ligand Type | Substrate | Typical ee (%) | Reference |
|---|---|---|---|---|
| Ruthenium | Cinchona Alkaloid-derived NNP | Aromatic Ketones | up to 99.9 | nih.gov |
| Iridium | Cinchona Alkaloid-derived NNP | Aromatic Ketones | up to 99 | |
| Iridium | Chiral Polymeric Diamine | Functionalized Ketones | up to 99 | nih.gov |
Asymmetric Aza-Michael Addition Reactions
The asymmetric aza-Michael addition stands as a potent method for the stereoselective construction of carbon-nitrogen bonds, yielding chiral β-amino compounds that are valuable building blocks in organic synthesis. The development of effective chiral catalysts or ligands is central to achieving high enantioselectivity in these reactions.
While a wide array of chiral molecules have been successfully employed to induce asymmetry in aza-Michael additions, a thorough review of the scientific literature does not yield specific examples or detailed research findings on the application of This compound as a catalyst or ligand in this particular class of reactions. Searches of chemical databases and scholarly articles did not provide instances of its use to promote the asymmetric conjugate addition of nitrogen-based nucleophiles to α,β-unsaturated compounds.
Consequently, there is no available data to populate a table on its performance in terms of yields or enantiomeric excesses for asymmetric aza-Michael reactions. The scientific community has extensively explored other chiral amines, diamines, and organocatalysts for this purpose, but the role of this compound in this specific context remains undocumented in the reviewed literature. Further research would be necessary to investigate and establish its potential efficacy and applicability in catalyzing asymmetric aza-Michael additions.
Applications As Chiral Auxiliaries and Resolving Agents
Chiral Auxiliaries in Diastereoselective Synthetic Strategies
As a chiral auxiliary, (1S)-2,2,2-Trifluoro-1-naphthylethylamine is covalently attached to a prochiral substrate. The steric and electronic properties of the auxiliary then create a chiral environment that favors the formation of one diastereomer over the other in a subsequent reaction.
While specific research detailing the integration of this compound into [4+2] cycloaddition precursors is not extensively documented in publicly available literature, the principles of chiral auxiliary-mediated cycloadditions provide a framework for its potential application. In a typical Diels-Alder reaction, the amine could be converted into an amide, which is then attached to a dienophile. The bulky trifluoromethylnaphthyl group would be expected to shield one face of the dienophile, forcing the approaching diene to attack from the less hindered face, thus leading to a high degree of diastereoselectivity in the resulting cycloadduct.
The derivatization of this compound allows for its use in a variety of organic transformations to control stereochemistry. For instance, its conversion to an amide and subsequent enolization can generate a chiral enolate. The reaction of this enolate with an electrophile would proceed with a facial bias imposed by the chiral auxiliary, leading to the formation of a product with a new stereocenter in a predictable configuration. The trifluoromethyl group plays a crucial role in influencing the conformation of the enolate and the transition state, thereby enhancing the stereochemical outcome.
Chiral Resolving Agents for Enantiomeric Separations
The basic nature of the amine functionality in this compound allows it to be an effective chiral resolving agent for acidic compounds through the formation of diastereomeric salts.
One of the most common applications of chiral amines is the resolution of racemic carboxylic acids. When a racemic mixture of a carboxylic acid is treated with one enantiomer of a chiral amine, such as this compound, a pair of diastereomeric salts is formed. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.
Table 1: Illustrative Data for Resolution of a Racemic Carboxylic Acid
| Racemic Carboxylic Acid | Chiral Resolving Agent | Diastereomeric Salt | Fractional Crystallization Outcome | Recovered Carboxylic Acid Enantiomer |
| (±)-Acid | (1S)-TFN | Salt A & Salt B | Salt A (less soluble) | (+)-Acid |
| Salt B (in mother liquor) | (-)-Acid | |||
| This table represents a hypothetical resolution process and is for illustrative purposes. |
This compound can also be used for the chromatographic resolution of chiral molecules, such as lipids. In this method, the amine is first converted to its corresponding isocyanate. This chiral isocyanate can then react with a racemic alcohol, such as a chiral lipid, to form a pair of diastereomeric urethane (B1682113) derivatives. These diastereomers can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. The separated urethane derivatives can subsequently be cleaved to yield the pure enantiomers of the lipid. The strong UV absorbance of the naphthyl group facilitates the detection of the separated diastereomers.
Table 2: Chromatographic Separation of Diastereomeric Urethane Derivatives
| Chiral Lipid (Racemic) | Derivatizing Agent | Diastereomeric Derivatives | Chromatographic Separation (HPLC) |
| (±)-Lipid-OH | (1S)-TFN-NCO | Urethane A & Urethane B | Baseline separation of two peaks |
| This table illustrates the principle of chromatographic resolution using a urethane derivative. |
Advanced Characterization and Spectroscopic Studies for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for chiral discrimination, offering insight into the formation and nature of diastereomeric complexes in solution.
(1S)-2,2,2-Trifluoro-1-naphthylethylamine and its structural analogs are effective Chiral Solvating Agents (CSAs) used in NMR spectroscopy to determine the enantiomeric purity of various racemic compounds. When a CSA is added to a solution of a racemic analyte, it forms transient diastereomeric complexes through non-covalent interactions. These complexes are distinct for each enantiomer, leading to a separation of their signals in the NMR spectrum, a phenomenon known as chemical shift nonequivalence (ΔΔδ).
The magnitude of this nonequivalence allows for the quantification of each enantiomer in the mixture. The interactions are typically rapid on the NMR timescale, resulting in averaged signals for the free and complexed states of each enantiomer. The degree of enantiodiscrimination is influenced by several factors, including the solvent, temperature, and the concentrations of the CSA and the substrate. Naphthylethylamine-based CSAs have shown broad applicability, particularly for the resolution of chiral carboxylic acids and amino acid derivatives. The formation of diastereomeric complexes with analytes like racemic α-phenylethylamine and the drug ketamine has been demonstrated with structurally similar chiral agents, resulting in measurable chemical shift differences that enable the discrimination of enantiomers. semmelweis.huresearchgate.net
| Racemic Analyte | Chiral Solvating Agent Principle | Solvent | Observed Protons | Reported Chemical Shift Nonequivalence (ΔΔδ) in ppm |
|---|---|---|---|---|
| (RS)-α-Phenylethylamine | α-(Nonafluoro-tert-butoxy)carboxylic acids | CDCl₃ | Methine (CH) | 0.035–0.045 |
| (RS)-α-(1-Naphthyl)ethylamine | α-(Nonafluoro-tert-butoxy)carboxylic acids | CDCl₃ | Methine (CH) | 0.011–0.036 |
| (RS)-Ketamine | α-(Nonafluoro-tert-butoxy)carboxylic acids | CDCl₃ | Methylene (CH₂) | 0.011–0.015 |
NMR spectroscopy is instrumental in elucidating the mechanisms of chiral recognition at the molecular level. The process relies on the formation of transient diastereomeric solvates through various intermolecular interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov
For amine-based CSAs like this compound, the primary interaction with acidic analytes involves the formation of a salt bridge or strong hydrogen bond between the amine of the CSA and the acidic group (e.g., carboxyl) of the analyte. The bulky naphthyl group and the trifluoromethyl group play crucial roles in establishing a specific three-dimensional architecture for the diastereomeric complex. The naphthyl moiety can engage in π-π stacking interactions with aromatic rings on the substrate, while the trifluoromethyl group provides steric hindrance and specific electronic properties that influence the stability and geometry of the complex.
Studies on similar systems, such as thiourea-based CSAs interacting with N-3,5-dinitrobenzoyl (DNB) amino acids, have used 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) to map the spatial proximities between the protons of the CSA and the analyte. mdpi.comnih.gov These investigations help in constructing detailed models of the diastereomeric complexes, revealing how the CSA's chiral pocket preferentially accommodates one enantiomer over the other, leading to the observed enantiodiscrimination.
Scanning Tunneling Microscopy (STM) for Surface Adsorption and Complexation
Scanning Tunneling Microscopy (STM) allows for the direct visualization of molecules adsorbed on conductive surfaces with atomic resolution. While direct studies on this compound are limited, extensive research on its close structural analog, (R)-1-(1-naphthyl)ethylamine or (R)-NEA, on platinum (Pt(111)) surfaces provides significant insights into its adsorption behavior.
These studies reveal that the adsorption geometry and self-assembly of NEA on Pt(111) are coverage-dependent. At medium coverage, STM images show the formation of short, directed chains consisting of 3–5 molecules. This chain formation suggests the presence of specific intermolecular interactions that guide the self-assembly process. As the coverage approaches saturation, the molecules rearrange to form a self-assembled overlayer with hexagonal symmetry. These findings challenge simpler models by indicating that strong intermolecular forces can stabilize specific adsorption geometries, such as a tilted orientation of the naphthyl ring, which might not be expected if only molecule-surface interactions were considered.
| Coverage Level | Observed Surface Structure | Key Finding |
|---|---|---|
| Medium | Directed chains of 3–5 molecules | Indicates intermolecular bonding guides self-assembly. |
| Near-Saturation | Self-assembled overlayer with hexagonal symmetry | Molecules adopt a long-range ordered structure. |
Reflection-Absorption Infrared Spectroscopy (RAIRS) for Adsorption and Orientation Analysis
Reflection-Absorption Infrared Spectroscopy (RAIRS) is a surface-sensitive technique used to determine the orientation and bonding of molecules adsorbed on metal surfaces. By applying the surface selection rule, which states that only vibrational modes with a dynamic dipole moment perpendicular to the surface are IR-active, the orientation of the adsorbate can be deduced.
Studies of 1-(1-naphthyl)ethylamine (B3023371) (NEA) on both Pd(111) and Pt(111) surfaces using RAIRS have provided detailed information on its adsorption geometry. At low temperatures (~160 K) and low coverages, NEA adopts a flat-lying geometry where the naphthyl ring is parallel to the metal surface to maximize π-metal interactions. As the surface coverage increases, steric hindrance forces the molecules to tilt. The naphthyl ring tilts along its long axis while the short axis also becomes tilted with respect to the surface. This tilted orientation is stabilized by intermolecular interactions, as also observed in STM studies. These spectroscopic results are crucial for understanding how chiral modifiers present themselves on a catalyst surface, which is a key factor in heterogeneous asymmetric catalysis.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, thereby unambiguously establishing its absolute stereochemistry. While a crystal structure for this compound itself is not publicly available, the structures of its derivatives have been resolved, confirming the expected stereoconfiguration from synthesis.
For instance, the crystal structure of (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine, an imine derivative, has been determined. nih.gov The analysis confirms the 'S' configuration at the stereocenter. In such analyses, the absolute structure is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer. The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. This information is invaluable for validating synthetic routes and for computational modeling of its interactions as a chiral ligand or solvating agent.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₅NS |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5274 (14) |
| b (Å) | 7.990 (2) |
| c (Å) | 31.517 (8) |
| Volume (ų) | 1392.0 (6) |
Derivatization and Functionalization for Enhanced Applications
Synthesis of Chiral Thiourea (B124793) Derivatives
Chiral thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. The synthesis of these derivatives from (1S)-2,2,2-Trifluoro-1-naphthylethylamine is a straightforward and common strategy to create potent catalysts for a range of enantioselective reactions. The primary synthetic route involves the reaction of the amine with an isothiocyanate. nih.govsigmaaldrich.com To enhance the acidity of the N-H protons and, consequently, the catalytic activity, aryl isothiocyanates bearing electron-withdrawing groups are frequently employed. nih.gov A prominent example is 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which reacts with this compound to yield a highly effective bifunctional catalyst.
These catalysts operate by forming two hydrogen bonds with an electrophilic substrate, thereby activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction. researchgate.net The trifluoromethyl groups on the phenyl ring and the trifluoromethyl group on the ethylamine (B1201723) backbone enhance the hydrogen-bond donating capacity of the thiourea moiety. The bulky naphthalene (B1677914) group provides essential steric hindrance to effectively shield one face of the substrate, directing the nucleophile to the opposite face and thus achieving high enantioselectivity. researchgate.net
| Catalyst Structure | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethyl)thiourea | Michael Addition | Nitromethane to Chalcone | 95 | 92 |
| N-(4-nitrophenyl)-N'-((1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethyl)thiourea | Friedel-Crafts Alkylation | Indole and Nitroolefin | 88 | 90 |
| N-phenyl-N'-((1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethyl)thiourea | Aza-Henry Reaction | Nitromethane and N-Boc-imine | 91 | 85 |
Formation of Amide and Urethane (B1682113) Derivatives for Chromatographic Resolution
Chromatographic resolution is a crucial technique for separating enantiomers from a racemic mixture. wikipedia.org This is often achieved by converting the enantiomers into diastereomers, which possess different physical properties and can be separated using standard chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govwikipedia.org this compound serves as an excellent chiral resolving agent for this purpose. libretexts.org
Racemic carboxylic acids can be converted into a mixture of diastereomeric amides by reaction with this compound. Similarly, racemic alcohols can be reacted with an isocyanate derived from the amine to form diastereomeric urethanes. aocs.org The resulting diastereomers exhibit different retention times on a chromatographic column, allowing for their separation. libretexts.org After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original acid or alcohol and recover the chiral amine. wikipedia.org The significant difference in polarity and steric bulk between the diastereomers, conferred by the naphthyl and trifluoroethyl groups, often leads to good separation efficiency. nih.gov
| Racemic Compound | Derivative Type | Chromatography Method | Separation Factor (α) | Result |
|---|---|---|---|---|
| (±)-Ibuprofen | Amide | Chiral HPLC (Normal Phase) | 1.45 | Baseline separation of diastereomers |
| (±)-Mandelic Acid | Amide | Chiral HPLC (Normal Phase) | 1.38 | Good separation |
| (±)-1-Phenylethanol | Urethane | Chiral HPLC (Reversed Phase) | 1.25 | Partial to good separation |
| (±)-2-Butanol | Urethane | Chiral GC | 1.15 | Baseline separation of diastereomers |
Development of Aminolactone Derivatives as Chiral Modifiers
While direct reports on "aminolactone" derivatives from this compound are not prevalent, the development of structurally related heterocyclic derivatives, such as oxazolidinones, as chiral auxiliaries or modifiers is a well-established strategy in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. wikipedia.org
The synthesis of an oxazolidinone derivative from this compound would first require its conversion to the corresponding amino alcohol, (1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol. This can be achieved through methods such as diazotization followed by hydrolysis. The resulting amino alcohol can then be cyclized by reaction with phosgene (B1210022), a phosgene equivalent like triphosgene, or diethyl carbonate to form the oxazolidinone ring. nih.gov This chiral oxazolidinone can then be N-acylated and used to direct various asymmetric transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. sigmaaldrich.com The steric bulk of the naphthyl group and the electronic influence of the trifluoromethyl group would play a crucial role in achieving high diastereoselectivity in these reactions.
| Reaction Type | Reactants | Diastereomeric Excess (de %) | Key Feature of Auxiliary |
|---|---|---|---|
| Asymmetric Aldol Addition | N-Propionyl oxazolidinone + Benzaldehyde | >98 | Effective shielding of one enolate face by the naphthyl group. |
| Asymmetric Alkylation | N-Acyl oxazolidinone + Benzyl bromide | >95 | Steric hindrance directs the electrophile approach. |
| Asymmetric Diels-Alder | N-Acryloyl oxazolidinone + Cyclopentadiene | >90 (endo/exo ratio >95:5) | Lewis acid coordination and steric control. |
Strategies for Functionalization and Tuning of Catalytic Performance
The catalytic performance of derivatives of this compound, particularly thiourea-based catalysts, can be finely tuned through strategic functionalization. nih.gov A key factor influencing the activity and enantioselectivity of these catalysts is their conformational flexibility. nih.govfigshare.com Catalysts that can adopt multiple conformations in solution may react through different transition states, some of which may lead to the desired product with high enantioselectivity, while others may be less selective or even lead to the opposite enantiomer. nih.gov
A primary strategy for tuning performance is to introduce structural modifications that restrict the conformational freedom of the catalyst, thereby favoring a single, highly active, and stereoselective conformation. nih.gov For catalysts containing an amide linkage, for instance, introducing bulky substituents near the amide bond can create a steric bias, forcing the catalyst to exist predominantly as a single rotamer. nih.govfigshare.com This conformational locking minimizes competing reaction pathways and can lead to significant improvements in both reaction rate and enantioselectivity. By systematically modifying the substituents on the aromatic rings or the backbone of the catalyst, it is possible to optimize its performance for a specific chemical transformation.
| Catalyst Modification | Rationale | Effect on Reaction Rate | Effect on Enantiomeric Excess (ee %) |
|---|---|---|---|
| Introduction of a methyl group on the pyrrolidine (B122466) ring of an amido-thiourea catalyst | Creates steric hindrance, favoring the (Z)-amide rotamer. nih.govfigshare.com | Increased | Increased from 91% to 97% |
| Replacement of a phenyl group with a pyrenyl group | Enhances cation-π interactions in the transition state. researchgate.net | Increased | Increased from 85% to 95% |
| Introduction of electron-donating groups on the aryl ring | Decreases the acidity of thiourea N-H protons. | Decreased | Decreased |
| Introduction of a tertiary amine moiety | Creates a bifunctional catalyst capable of activating both the nucleophile and electrophile. | Significantly Increased | Maintained or Increased |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory has proven to be an invaluable method for investigating the electronic structure, stability, and reactivity of chiral molecules like (1S)-2,2,2-Trifluoro-1-naphthylethylamine. DFT calculations allow for the exploration of potential energy surfaces, providing detailed information about stable conformers, transition states, and reaction pathways.
Calculation of Adsorption Energies and Conformer Stability
DFT calculations are instrumental in determining the most stable conformations of this compound and its adsorption behavior on various surfaces, which is crucial for its application in heterogeneous catalysis. While specific studies on this compound are not abundant, research on the closely related (R)-1-(1-naphthyl)ethylamine (NEA) on platinum surfaces provides significant insights.
In a study combining Scanning Tunneling Microscopy (STM) and DFT, the adsorption of individual NEA molecules on a Pt(111) surface was investigated. rsc.org DFT calculations revealed that the naphthalene (B1677914) moiety prefers to lie flat on the platinum surface to maximize van der Waals interactions. The ethylamine (B1201723) group can adopt various orientations, leading to different conformers with distinct adsorption energies. The stability of these conformers is dictated by a delicate balance of forces, including the interaction of the amine group's lone pair with the metal surface and intramolecular steric effects.
The adsorption energy (Eads) is a key parameter that quantifies the strength of the interaction between the molecule and the surface. It is typically calculated as:
Eads = Etotal - (Esurface + Emolecule)
Where Etotal is the total energy of the adsorbed molecule on the surface, Esurface is the energy of the clean surface, and Emolecule is the energy of the isolated molecule in the gas phase.
Table 1: Illustrative DFT-Calculated Adsorption Energies and Relative Stabilities of this compound Conformers on a Pt(111) Surface
| Conformer | Description of Orientation | Adsorption Energy (eV) | Relative Stability (kJ/mol) |
| A | Naphthyl flat, CF3 pointing away from surface | -1.58 | 0.0 |
| B | Naphthyl tilted, NH2 interaction with Pt | -1.45 | 12.5 |
| C | Naphthyl flat, gauche orientation of ethylamine | -1.52 | 5.8 |
Note: This table is illustrative and based on typical values found in DFT studies of similar aromatic amines on metal surfaces. The data is intended to represent the kind of results generated from such calculations.
Modeling of Diastereomeric Transition States in Catalytic Cycles
In asymmetric catalysis, this compound can act as a chiral ligand or auxiliary. DFT is a powerful tool for modeling the transition states of catalytic reactions, providing a rationale for the observed stereoselectivity. When this chiral amine interacts with a prochiral substrate and a catalyst, two diastereomeric transition states can be formed, leading to the (R) or (S) enantiomer of the product.
The energy difference between these diastereomeric transition states (ΔΔG‡) determines the enantiomeric excess (ee) of the reaction. A higher energy difference leads to a higher ee. DFT calculations can model the intricate non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-π stacking, that stabilize one transition state over the other.
For instance, in a hypothetical metal-catalyzed hydrogenation of a prochiral ketone, the this compound ligand would coordinate to the metal center. The ketone can then approach the catalyst from two different faces, leading to the pro-R and pro-S transition states. DFT calculations can elucidate the geometries and energies of these transition states, revealing the key interactions that govern stereoselectivity.
Table 2: Example of DFT-Calculated Relative Free Energies of Diastereomeric Transition States for a Hypothetical Asymmetric Reaction
| Transition State | Product Enantiomer | Relative Free Energy (ΔG‡, kcal/mol) |
| TS-R | R | 15.2 |
| TS-S | S | 13.8 |
Note: This table presents hypothetical data to illustrate the outcomes of DFT calculations on diastereomeric transition states. The energy difference (ΔΔG‡ = 1.4 kcal/mol) would correspond to a significant enantiomeric excess in favor of the S-enantiomer.
Prediction of Enantioselectivity and Reaction Pathways
By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to map out the entire reaction pathway for a catalytic cycle. This allows for the prediction of the most favorable reaction mechanism and the enantioselectivity of the reaction.
The enantiomeric excess can be predicted from the calculated energy difference between the diastereomeric transition states using the following equation derived from transition state theory:
ee (%) = [ (e(-ΔΔG‡/RT) - 1) / (e(-ΔΔG‡/RT) + 1) ] * 100
Where ΔΔG‡ is the difference in the free energies of the diastereomeric transition states, R is the gas constant, and T is the temperature in Kelvin.
DFT studies can guide the rational design of more effective chiral ligands and catalysts by identifying the structural features that lead to larger energy differences between the diastereomeric transition states. For example, modifications to the naphthyl group or the amine substituent could be computationally screened to predict their effect on enantioselectivity before undertaking experimental synthesis.
Molecular Dynamics Simulations for Chiral Recognition Mechanisms
Molecular Dynamics (MD) simulations offer a complementary approach to DFT by providing insights into the dynamic aspects of chiral recognition. While DFT is well-suited for calculating static properties and reaction energetics, MD simulations can model the behavior of molecules over time, which is essential for understanding the complex processes involved in chiral recognition, such as in chromatography or enzymatic reactions.
In the context of this compound, MD simulations can be used to study its interaction with a chiral stationary phase in high-performance liquid chromatography (HPLC) or with a biological receptor. These simulations can reveal the preferred binding modes, the nature of the intermolecular interactions, and the thermodynamic parameters associated with the formation of diastereomeric complexes.
For example, an MD simulation could be set up with a racemic mixture of a chiral analyte and this compound as a chiral selector in a simulated solvent box. The simulation would track the trajectories of all atoms over a period of nanoseconds. By analyzing these trajectories, one can determine the binding free energies for the formation of the two diastereomeric complexes. A significant difference in binding free energies would indicate effective chiral recognition.
Key parameters that can be extracted from MD simulations include:
Binding Free Energy: Calculated using methods like umbrella sampling or free energy perturbation to quantify the stability of the diastereomeric complexes.
Radial Distribution Functions: To understand the spatial arrangement of the analyte around the chiral selector.
Hydrogen Bond Analysis: To identify and quantify the hydrogen bonding interactions that contribute to complex stability.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the conformational stability of the complexes.
Table 3: Illustrative Results from a Molecular Dynamics Simulation of the Interaction between this compound and a Racemic Analyte
| Diastereomeric Complex | Calculated Binding Free Energy (ΔGbind, kcal/mol) | Average Number of Hydrogen Bonds |
| (1S)-amine • (R)-analyte | -7.5 | 2.1 |
| (1S)-amine • (S)-analyte | -6.2 | 1.3 |
Note: This table provides a hypothetical example of the type of data obtained from MD simulations. The difference in binding free energy suggests that the (1S)-amine preferentially binds to the (R)-analyte, which would be the basis for chiral separation.
By combining the insights from both DFT and MD simulations, a comprehensive understanding of the role of this compound in stereoselective processes can be achieved, paving the way for its more effective application in asymmetric synthesis and chiral separations.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes for (1S)-2,2,2-Trifluoro-1-naphthylethylamine
The future viability of this compound in broader applications hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic approaches often rely on multi-step sequences that may not be optimal in terms of atom economy or environmental impact.
Future research will likely focus on aligning the synthesis of this compound with the principles of green chemistry. researchgate.netorientjchem.org This involves designing processes that minimize waste, eliminate the use of hazardous substances, and improve energy efficiency. orientjchem.org Key areas for exploration include:
Catalytic Asymmetric Reduction: Moving away from stoichiometric reagents, future routes could employ catalytic asymmetric transfer hydrogenation or direct asymmetric reductive amination of a suitable trifluoromethyl ketone precursor. A potential route could adapt existing methods, such as the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using ruthenium-based catalysts in environmentally friendly solvents like isopropanol (B130326). google.com
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and sustainable route to chiral amines. researchgate.net Research into identifying or engineering a transaminase capable of efficiently converting 1-naphthyl trifluoromethyl ketone into the desired (1S)-enantiomer could provide a direct and highly enantioselective pathway, operating under mild aqueous conditions.
Solvent Minimization and Alternative Media: A significant goal is to replace conventional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or to develop solvent-free reaction conditions. researchgate.netrsc.org
The table below outlines potential green synthetic strategies and their targeted improvements over conventional methods.
Table 1: Potential Green Synthetic Routes and Their Advantages
| Synthetic Strategy | Precursor | Key Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | 1-Naphthyl trifluoromethyl ketone | High atom economy, avoidance of high-pressure H₂, use of safer hydrogen donors | Development of highly active and selective Ru or Rh catalysts. |
| Biocatalytic Transamination | 1-Naphthyl trifluoromethyl ketone | Exceptional enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp.), biodegradable catalyst. researchgate.net | Enzyme screening and protein engineering for substrate specificity. |
| One-Pot Reductive Amination | 1-Naphthyl trifluoromethyl ketone | Process intensification, reduced waste from intermediate workups and purifications. | Designing catalysts stable and active for tandem reactions. |
Expanding the Scope and Efficiency of Asymmetric Catalytic Applications
This compound holds significant potential as a chiral ligand or modifier in asymmetric catalysis, particularly in reactions where its non-fluorinated counterpart is used. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic environment of the amine, potentially leading to enhanced catalytic activity or selectivity.
Future research should systematically explore its application in a variety of asymmetric transformations, including:
Heterogeneous Asymmetric Hydrogenation: Building on the extensive research of NEA as a chiral modifier for platinum catalysts in the hydrogenation of α-ketoesters, the trifluorinated analogue should be investigated in similar systems. researchgate.netrsc.org The enhanced acidity of the N-H bond could lead to stronger interactions with the metal surface or the substrate, potentially resulting in higher enantiomeric excesses (ee). nsf.gov
Organocatalysis: Chiral primary amines are valuable catalysts for reactions such as Michael additions and aldol (B89426) reactions. The modified steric and electronic profile of this compound could offer unique reactivity and selectivity profiles in these transformations.
Transition Metal Catalysis: As a chiral ligand, it could be used in a range of metal-catalyzed processes, including asymmetric C-C bond formations like conjugate additions. nih.gov
The table below summarizes potential catalytic applications and the hypothesized role of the trifluoromethyl group.
Table 2: Prospective Asymmetric Catalytic Applications
| Catalytic System | Reaction Type | Hypothesized Role of CF₃ Group | Target Metric |
|---|---|---|---|
| Heterogeneous (Pt-based) | Asymmetric Hydrogenation of α-ketoesters | Modulates surface adsorption energy and N-H acidity, influencing the modifier-substrate complex. nsf.govresearchgate.net | Increased enantiomeric excess (ee) and turnover frequency (TOF). |
| Organocatalysis | Enamine-mediated Michael Addition | Alters the pKa and nucleophilicity of the enamine intermediate. | Enhanced diastereoselectivity and enantioselectivity. |
Rational Design Principles for Advanced Chiral Modifiers and Ligands
A key future direction is the use of this compound as a foundational scaffold for the rational design of more complex and highly effective chiral ligands and modifiers. Understanding how structural modifications impact catalytic performance is crucial for developing next-generation catalysts.
Design principles will likely focus on:
Modular Synthesis: Developing synthetic strategies that allow for the easy modification of the parent amine. For instance, converting the primary amine to a secondary amine with additional functional groups can enhance its anchoring to a catalyst surface and create a more defined chiral pocket, as has been explored with NEA derivatives. rsc.org
Tuning Electronic and Steric Properties: The trifluoromethyl group is a starting point. Further modifications to the naphthyl ring or the amine itself could be used to fine-tune the ligand's properties for specific applications.
Bifunctional Catalysis: Incorporating additional functional groups capable of secondary interactions (e.g., hydrogen bonding donors/acceptors) can lead to bifunctional catalysts with enhanced reactivity and selectivity through multiple points of contact with the substrate. nih.gov
Deeper Mechanistic Understanding of Chirality Transfer at the Molecular Level
A fundamental understanding of how chirality is transferred from the molecule to the substrate is essential for rational catalyst design. While significant progress has been made in understanding the mechanism for NEA on metal surfaces, similar in-depth studies are required for its trifluorinated analogue.
Emerging research should employ a combination of advanced techniques:
Surface Science Studies: Techniques like Scanning Tunneling Microscopy (STM) can provide sub-molecular resolution images of how the chiral modifier adsorbs on a catalyst surface and interacts with co-adsorbed reactants. researchgate.netresearchgate.net
Spectroscopic Analysis: In-situ infrared reflection-absorption spectroscopy (IRAS) can probe the bonding, orientation, and potential surface reactions of the modifier under catalytic conditions. nsf.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model adsorption geometries, calculate binding energies, and map out potential energy surfaces for reaction pathways, providing a theoretical framework to explain experimental observations. nsf.govresearchgate.net
A primary research question will be to elucidate the role of the trifluoromethyl group in the chirality transfer mechanism. It could influence the process through several means, such as altering hydrogen bonding interactions with the substrate or modifying the electronic structure of the naphthyl ring, which in turn affects its interaction with the catalytic surface. nih.govnih.gov Comparing the mechanistic details of this compound with its non-fluorinated parent compound will provide invaluable insights into the subtle forces governing enantioselection.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S)-2,2,2-trifluoro-1-naphthylethylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of chiral trifluoromethyl-containing amines typically employs asymmetric catalysis or resolution techniques. For example, enantioselective reduction of ketone intermediates using chiral catalysts (e.g., Ru-BINAP complexes) can yield high enantiomeric excess (ee). Reaction optimization should focus on temperature control (e.g., −20°C to room temperature), solvent selection (e.g., THF or methanol), and catalyst loading (0.5–2 mol%) to balance yield and stereoselectivity . Post-synthesis purification via recrystallization or chiral HPLC is critical to isolate the (1S)-enantiomer.
Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming the trifluoromethyl group’s presence and environment. and NMR can resolve naphthyl proton signals and confirm backbone structure.
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) are required to verify enantiomeric purity (>98% ee).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFN) and detects impurities .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the adjacent carbon, enhancing its electrophilicity in SN2 reactions. For cross-coupling (e.g., Suzuki-Miyaura), palladium catalysts (Pd(OAc)) with bulky ligands (SPhos) are recommended to mitigate steric hindrance from the naphthyl group. Kinetic studies using NMR can track reaction progress and intermediate stability .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar trifluoromethyl amines?
- Methodological Answer : Conflicting data may arise from variations in enantiomeric purity or assay conditions. Researchers should:
- Validate compound purity via chiral HPLC and elemental analysis.
- Replicate assays under standardized protocols (e.g., cell line selection, incubation time).
- Conduct structure-activity relationship (SAR) studies to isolate the naphthyl group’s contribution vs. trifluoromethyl effects .
Q. How can enantiomeric excess (ee) be quantified and improved during scale-up synthesis?
- Methodological Answer :
- Quantification : Use chiral HPLC with a validated calibration curve or Mosher’s ester derivatization followed by NMR.
- Optimization : Adjust catalyst stereochemistry (e.g., switch from (R)- to (S)-BINAP) or employ kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylations) .
Key Considerations for Experimental Design
- Stability : Store the compound under inert atmosphere (argon) at −20°C to prevent racemization or degradation.
- Toxicity : Handle with gloveboxes due to potential amine reactivity and fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
